

Physical properties of "5-Thien-2-yl-2-furaldehyde" (melting point, boiling point)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **5-Thien-2-yl-2-furaldehyde**

Cat. No.: **B1276123**

[Get Quote](#)

Technical Guide: Physical Properties of 5-Thien-2-yl-2-furaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a focused overview of the experimentally determined physical properties of the compound **5-Thien-2-yl-2-furaldehyde**, specifically its melting and boiling points. This information is critical for its application in research and development, particularly in drug discovery and materials science, where understanding the physical state and thermal stability of a compound is fundamental.

Core Physical Properties

The physical state of a compound under various temperatures is dictated by its melting and boiling points. These parameters are essential for handling, purification, and formulation development.

Data Presentation

The known melting and boiling points for **5-Thien-2-yl-2-furaldehyde** (CAS Registry Number: 32364-30-0) are summarized in the table below.

Property	Value	Conditions
Melting Point	36 °C	Not Specified
Boiling Point	322.8 °C	at 760 mmHg

Data sourced from publicly available chemical databases.[\[1\]](#)

Experimental Protocols

While specific experimental documentation for the determination of these values for **5-Thien-2-yl-2-furaldehyde** is not detailed in the available literature, the following outlines the standard methodologies employed for such measurements.

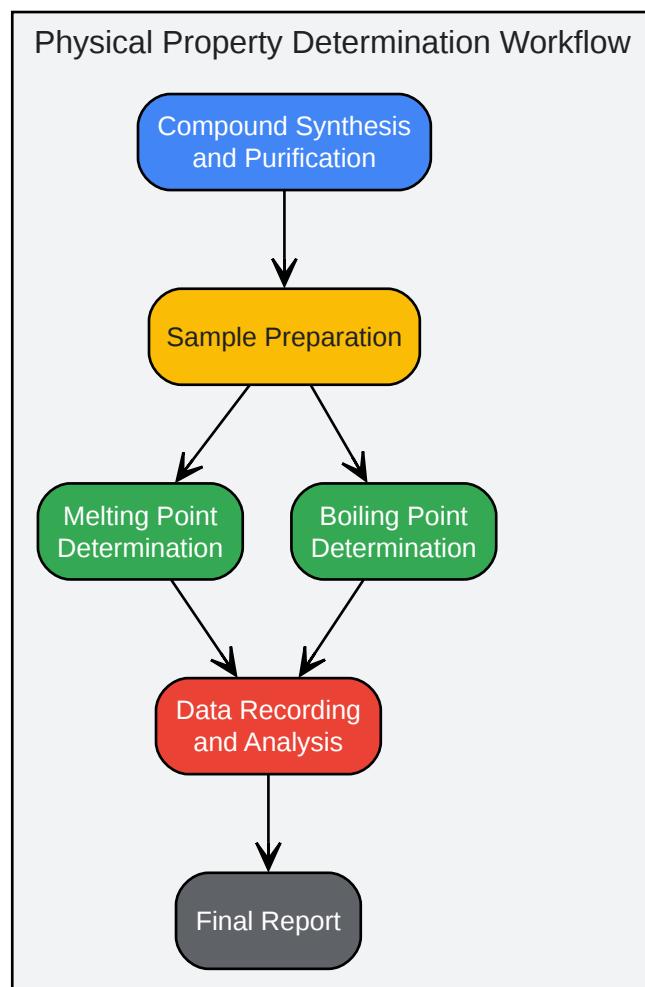
Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Typical Methodology: Capillary Method

- **Sample Preparation:** A small, finely powdered sample of the crystalline compound is packed into a thin-walled capillary tube, sealed at one end.
- **Apparatus:** The capillary tube is placed in a melting point apparatus, which consists of a heating block or an oil bath and a thermometer or a digital temperature sensor.
- **Heating:** The sample is heated at a controlled rate. Initially, a rapid heating rate can be used to approach the expected melting point, followed by a slower rate (typically 1-2 °C per minute) as the melting point is neared.
- **Observation:** The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting) are recorded. The melting point is reported as this range.

Boiling Point Determination


The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid and the liquid changes into a vapor.

Typical Methodology: Distillation Method

- Apparatus Setup: A small quantity of the liquid is placed in a distillation flask. The flask is fitted with a condenser, a thermometer with the bulb positioned at the level of the side arm leading to the condenser, and a heat source (e.g., a heating mantle).
- Heating: The liquid is heated gradually until it begins to boil. The vapor rises, surrounds the thermometer bulb, and then passes into the condenser where it liquefies.
- Temperature Reading: The temperature is recorded when it becomes constant. This stable temperature, observed during the distillation of the liquid, is the boiling point at the given atmospheric pressure.
- Pressure Correction: Since the boiling point is dependent on the ambient pressure, it is often corrected to the standard pressure of 760 mmHg using nomographs or established equations if the measurement is made at a different pressure.

Logical Workflow

The following diagram illustrates the general workflow for the determination of the physical properties of a chemical compound like **5-Thien-2-yl-2-furaldehyde**.

[Click to download full resolution via product page](#)

Caption: General workflow for determining the physical properties of a chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Cas 32364-30-0,5-Thien-2-yl-2-furaldehyde | lookchem [lookchem.com]

- To cite this document: BenchChem. [Physical properties of "5-Thien-2-yl-2-furaldehyde" (melting point, boiling point)]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1276123#physical-properties-of-5-thien-2-yl-2-furaldehyde-melting-point-boiling-point>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com